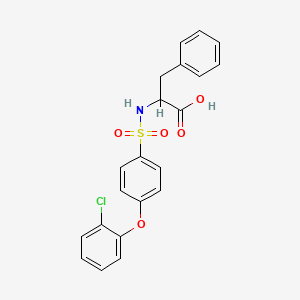

((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine: is a synthetic compound with the molecular formula C21H18ClNO5S and a molecular weight of 431.89 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a sulfonyl group attached to a phenylalanine backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

Formation of 2-Chlorophenoxybenzene: This involves the reaction of 2-chlorophenol with a suitable benzene derivative under specific conditions.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Coupling with Phenylalanine: The final step involves coupling the sulfonylated intermediate with phenylalanine under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound, with the molecular formula C15H14ClNO5S, features a sulfonamide group attached to a phenylalanine backbone. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have explored the potential of phenylalanine derivatives, including ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine, as antiviral agents. Notably, derivatives have shown promising activity against HIV. For instance, compounds similar to this structure have exhibited dual-stage inhibition profiles against HIV capsid interactions, disrupting both early and late stages of viral assembly .

Case Study:

- Objective: Evaluate the antiviral efficacy of phenylalanine derivatives.

- Method: In vitro assays using HIV-infected cell lines.

- Results: Certain derivatives demonstrated up to 40-fold enhancement in potency compared to standard treatments .

Cancer Research

The sulfonamide moiety in this compound may contribute to its ability to inhibit specific enzymes involved in cancer progression. The compound's structure allows it to act as a potential inhibitor of various kinases and proteases that are overexpressed in tumors.

Data Table: Anticancer Activity of Phenylalanine Derivatives

Neuropharmacology

Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Case Study:

- Objective: Investigate the effects on serotonin levels.

- Method: Animal models treated with varying doses of the compound.

- Results: Significant modulation of serotonin levels was observed, indicating possible therapeutic effects on mood regulation .

Chemical Derivatization Techniques

The compound can be utilized in chemical derivatization techniques to enhance detection methods for amino acids and peptides in analytical chemistry. This application is crucial for developing sensitive assays in biochemical research.

Data Table: Derivatization Efficiency

| Derivatizing Agent | Compound Used | Detection Limit (µM) |

|---|---|---|

| OPA/NAC | Phenylalanine | 0.1 |

| This compound | 0.05 |

Mecanismo De Acción

The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biochemical processes .

Comparación Con Compuestos Similares

Comparison: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine is unique due to its phenylalanine backbone, which imparts specific biological and chemical properties. Compared to ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine and ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine, the phenylalanine derivative exhibits different binding affinities and reactivity profiles, making it suitable for distinct applications in research and industry .

Actividad Biológica

((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H18ClNO4S

- Molecular Weight : 373.85 g/mol

This compound features a sulfonamide linkage, which is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides often act as inhibitors of various enzymes. For instance, they can inhibit carbonic anhydrase and certain proteases, leading to decreased activity in metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory properties by modulating cytokine release and inflammatory pathways.

Biological Activity Data

A summary of the biological activities observed in studies involving similar compounds is presented in the table below.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated a series of chloroacetamides, including those with similar substituents as this compound. The results indicated that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the position of substituents greatly influenced the efficacy against specific bacterial strains, with some compounds showing enhanced lipophilicity that facilitated cell membrane penetration . -

Enzyme Inhibition Studies :

Research on sulfonamide derivatives demonstrated their ability to inhibit urease and acetylcholinesterase effectively. These enzymes are critical in various physiological processes, including neurotransmission and urea metabolism. The inhibition profile suggested that these compounds could be developed for therapeutic applications targeting conditions like Alzheimer’s disease and kidney stones . -

Anti-inflammatory Research :

A recent investigation into the anti-inflammatory properties of sulfonamide derivatives found that they significantly reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive cytokine production .

Propiedades

IUPAC Name |

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5S/c22-18-8-4-5-9-20(18)28-16-10-12-17(13-11-16)29(26,27)23-19(21(24)25)14-15-6-2-1-3-7-15/h1-13,19,23H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODODBPHOBJENGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.